molecular formula C13H18O B154948 1-benzylcyclohexanol CAS No. 1944-01-0

1-benzylcyclohexanol

Cat. No.: B154948
CAS No.: 1944-01-0
M. Wt: 190.28 g/mol
InChI Key: FELACZRZMOTSPB-UHFFFAOYSA-N
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Preparation Methods

1-benzylcyclohexanol is typically synthesized through a benzylation reaction. One common method involves the reaction of benzyl chloride with cyclohexanol . Another method includes the reaction of benzyl bromide with magnesium in dry tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with cyclohexanone to produce this compound . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-benzylcyclohexanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically yields ketones, while reduction produces alcohols.

Scientific Research Applications

1-benzylcyclohexanol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-benzylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound.

Comparison with Similar Compounds

1-benzylcyclohexanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both benzyl and cyclohexanol groups, making it valuable in various synthetic and industrial processes.

Properties

IUPAC Name

1-benzylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELACZRZMOTSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173072
Record name 1-Benzylcyclohexan-1-ol
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Molecular Weight

190.28 g/mol
Source PubChem
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CAS No.

1944-01-0
Record name 1-(Phenylmethyl)cyclohexanol
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Record name 1-Benzylcyclohexan-1-ol
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Record name 1-benzylcyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 3.00 g (30.57 mmol) of cyclohexanone in 102 mL of tetrahydrofuran at 0° C. was added 36.68 mL (36.68 mmol) of a 1 M solution of benzyl magnesium chloride in diethyl ether and the mixture was allowed to warm to RT and stirred for 17 h. The reaction was quenched with methanol, followed by water. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride. The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 3.84 g (66%) of 1-benzylcyclohexanol. Then, 2.23 g (11.69 mmol) of the compound was dissolved in 5.8 mL of toluene and 2.00 g (11.69 mmol) of methyl(2S)-2-isocyanatohexanoate was added. The mixture was heated at 85° C. for 12 d. The solution was concentrated and the residue was purified by silica gel column chromatography eluting with an ethyl acetate:hexanes solution (1:6) to give 1.90 g (45%) of methyl(2S)-2-({[(1-benzylcyclohexyl)oxy]carbonyl}amino)hexanoate. Rf=0.39 (1:4 ethyl acetate:hexanes); 1H NMR (300 MHz, DMSO-d6) δ 7.36 (d, J=8 Hz, 1H), 7.25-7.10 (m, 5H), 4.02-3.97 (m, 1H), 3.65 (s, 3H), 3.12 (s, 2H), 1.72-1.06 (m, 16H), 0.87 (t, J=7 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different reaction products observed when 1-benzylcyclohexanol is used as an alkylating agent in Friedel-Crafts alkylation of benzene? How do the reaction conditions and catalysts influence the product distribution?

A1: The research paper "Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1‐Benzyl‐ and 1‐Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts" [] investigates the alkylation of benzene with this compound under different reaction conditions. The study reveals that the choice of catalyst significantly impacts the product distribution:

  • AlCl3/CH3NO2 catalyst: Predominantly yields 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 79%) and cyclohexyldiphenylmethane (10, 21%) [].
  • H2SO4 catalyst: Leads to a more diverse product mixture, including 1-benzylcyclohexene (5, 47.5%), 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 8%), cyclohexyldiphenylmethane (10, 21.5%), 1-cyclopentyl-1,2-diphenylethane (12, 18%), and 1-benzyl-1-phenylcyclohexene (13, 4%) [].

Q2: How does the structure of the alcohol used for alkylation, specifically comparing this compound and 1-phenylcyclohexanol, affect the outcome of the Friedel-Crafts alkylation reaction?

A2: The study [] also investigates the alkylation of benzene with 1-phenylcyclohexanol, a structural isomer of this compound, under the same reaction conditions. Interestingly, regardless of the catalyst used (AlCl3/CH3NO2 or H2SO4), the sole product obtained is 1-(1-phenylcyclohexyl)-2-phenylcyclohexene (17) []. This result suggests that even a subtle structural difference in the starting alcohol can dramatically alter the reaction pathway, likely due to differences in carbocation stability and rearrangement possibilities during the reaction.

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